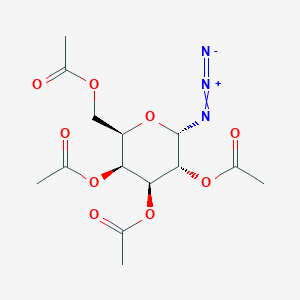
6-エチルピコリン酸
概要
説明
6-Ethylpicolinic acid is a useful research compound. Its molecular formula is C8H9NO2 and its molecular weight is 151.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Ethylpicolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Ethylpicolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
核酸研究
6-エチルピコリン酸は、特に治療用および生物学的研究におけるオリゴヌクレオチドの研究において、核酸研究に潜在的な用途があります 。その特性は、核酸の結合親和性と分解に対する耐性を高める可能性があり、バイオセンシング、遺伝子調節、薬物送達、標的療法において貴重なツールとなっています。
化学合成
6-エチルピコリン酸は、化学合成における構成要素として、さまざまな有機化合物を合成するために使用できます。 他の化学物質との反応性は、産業および研究における潜在的な用途を持つ新しい材料の開発につながる可能性があります .
除草剤開発
6-エチルピコリン酸の構造は、除草剤の設計と合成に役立ちます。 その分子構造の改変は、除草剤活性を強化した化合物をもたらす可能性があり、植物の成長調節と農業生産性に対する新しいアプローチを提供します .
作用機序
Target of Action
6-Ethylpicolinic acid, similar to its parent compound picolinic acid, is likely to interact with zinc finger proteins (ZFPs) . ZFPs play a crucial role in various biological processes, including viral replication and packaging, as well as normal cell homeostasis .
Mode of Action
The compound works by binding to ZFPs, which changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction results in the inhibition of the processes that these proteins are involved in, such as viral replication and packaging .
Biochemical Pathways
Given its similarity to picolinic acid, it may influence pathways involving zfps and zinc transport
Result of Action
The primary result of 6-Ethylpicolinic acid’s action is the inhibition of ZFP function, which can disrupt processes such as viral replication and packaging
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
6-Ethylpicolinic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been observed to interact with zinc finger proteins, which are involved in DNA binding and transcription regulation . The nature of these interactions often involves the binding of 6-ethylpicolinic acid to the active sites of these proteins, potentially altering their conformation and activity.
Cellular Effects
6-Ethylpicolinic acid affects various cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of enzymes involved in the kynurenine pathway, which is crucial for tryptophan metabolism . This modulation can lead to changes in the levels of metabolites and affect cellular functions such as immune response and neurotransmission.
Molecular Mechanism
At the molecular level, 6-ethylpicolinic acid exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been reported to inhibit the activity of certain viral enzymes, thereby exhibiting antiviral properties . Additionally, 6-ethylpicolinic acid can influence gene expression by interacting with transcription factors and altering their binding to DNA .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-ethylpicolinic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that 6-ethylpicolinic acid remains stable under standard storage conditions but may degrade under extreme conditions . Long-term exposure to 6-ethylpicolinic acid in in vitro and in vivo studies has revealed its potential to cause sustained changes in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of 6-ethylpicolinic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as enhanced immune response and antiviral activity . At higher doses, it can cause toxic or adverse effects, including disruptions in cellular metabolism and potential organ damage . Threshold effects have been observed, indicating that there is a specific dosage range within which 6-ethylpicolinic acid is effective without causing harm.
Metabolic Pathways
6-Ethylpicolinic acid is involved in several metabolic pathways. It interacts with enzymes in the kynurenine pathway, influencing the metabolism of tryptophan . This interaction can affect the levels of various metabolites, including kynurenic acid and quinolinic acid, which play roles in neurotransmission and immune response. Additionally, 6-ethylpicolinic acid may influence other metabolic pathways related to amino acid metabolism .
Transport and Distribution
Within cells and tissues, 6-ethylpicolinic acid is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can affect the localization and accumulation of 6-ethylpicolinic acid within different cellular compartments, influencing its overall activity and function.
Subcellular Localization
The subcellular localization of 6-ethylpicolinic acid is crucial for its activity. It has been observed to localize in specific cellular compartments, such as the cytoplasm and nucleus . This localization is often directed by targeting signals or post-translational modifications that guide 6-ethylpicolinic acid to its site of action. The compound’s activity can be influenced by its precise localization within the cell, affecting its interactions with biomolecules and overall function.
特性
IUPAC Name |
6-ethylpyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2/c1-2-6-4-3-5-7(9-6)8(10)11/h3-5H,2H2,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKCFVDRVMFLUJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=CC=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463574 | |
| Record name | 6-Ethylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4080-48-2 | |
| Record name | 6-Ethylpicolinic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40463574 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(3aR,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyl-3aH-cyclopenta[d][1,3]dioxol-4(6aH)-one](/img/structure/B1338949.png)





![4-(7-Bromo-4-chloro-1-ethyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B1338960.png)


